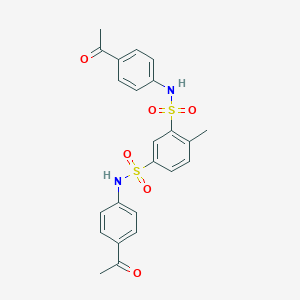![molecular formula C18H16N2OS2 B285382 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTSD is a thiazole-based compound that has been synthesized through various methods and has shown promising results in research studies.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has several advantages for use in lab experiments. It is a thiazole-based compound that is relatively easy to synthesize, making it readily available for research purposes. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been shown to have potent anticancer and antimicrobial activity, making it a promising candidate for drug development.
However, there are also limitations to the use of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in lab experiments. 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide.
Future Directions
There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. This will help to better understand the potential applications of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in various fields.
Another direction is to investigate the potential use of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide in combination with other anticancer or antimicrobial drugs. This may lead to the development of more effective treatments for cancer and infectious diseases.
Finally, research could focus on developing new methods for synthesizing 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide that are more efficient and cost-effective. This would make 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide more readily available for research purposes and drug development.
Synthesis Methods
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through various methods, including the reaction of 2-amino-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine. The reaction produces a yellow solid, which is then purified through recrystallization. Other methods of synthesis include the reaction of 2-bromo-4-methylthiazole with diphenylacetonitrile in the presence of a palladium catalyst and the reaction of 2-chloro-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine.
Scientific Research Applications
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is in the field of medicine, where it has been studied for its potential use as an anticancer agent. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has also been studied for its potential use as an antimicrobial agent. Studies have shown that 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial drugs.
properties
Molecular Formula |
C18H16N2OS2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H16N2OS2/c1-14-12-22-18(19-14)23-13-17(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
VSXPGWLRRXUKFB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)
![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)